2,4-Undecadienal is an unsaturated aldehyde found as a constituent in various plants, including coriander ( Coriandrum sativum L.) [] and fennel ( Foeniculum vulgare) [, , ]. It contributes to the characteristic aroma of these plants and is often described as having a deep-fried or fatty odor []. 2,4-Undecadienal has garnered research interest for its potential applications in food science, particularly as a flavoring agent [], and for its biological activities, including antimicrobial properties [, , ].
2,4-Undecadienal is an organic compound with the molecular formula and a molecular weight of approximately 166.26 g/mol. It is classified as a linear aldehyde characterized by the presence of two double bonds in its carbon chain, specifically at the second and fourth positions. This compound is notable for its strong, fatty, and citrus-like odor, making it a valuable ingredient in the flavor and fragrance industry .
2,4-Undecadienal can be derived from natural sources or synthesized through various chemical processes. It falls under the category of aldehydes and is often utilized as a flavoring agent due to its appealing aroma profile. The compound is recognized in food science for its applications in flavoring agents, particularly in products that require nutty or fruity notes .
Several methods can be employed to synthesize 2,4-Undecadienal:
The synthesis typically requires careful control of reaction parameters including temperature, pressure, and catalyst type to achieve optimal yields and purity levels.
The molecular structure of 2,4-Undecadienal consists of a linear chain of eleven carbon atoms with two double bonds located between carbon atoms two and four. The structural representation is as follows:
This compound exhibits stereoisomerism due to the presence of double bonds, with the (E,E) configuration being predominant in commercial applications. The IUPAC name for this compound is trans,trans-2,4-undecadienal .
2,4-Undecadienal participates in various chemical reactions:
The reaction conditions such as temperature and solvent choice are crucial for directing these reactions toward desired products.
The mechanism by which 2,4-Undecadienal exerts its effects primarily involves its interaction with olfactory receptors in biological systems. It acts as a signaling molecule that can influence behavior and physiological responses in various organisms. Its deodorizing properties are attributed to its ability to mask or modify offensive odors through chemical interactions with other volatile compounds .
2,4-Undecadienal finds a variety of applications across different fields:
2,4-Undecadienal (CAS 13162-46-4 or 30361-29-6 for its E,E-isomer) emerged as a significant flavor compound in mid-20th-century flavor chemistry. Initially identified through chromatographic analyses of plant volatiles, it was recognized as a key contributor to the "fatty, aldehydic" notes in foods like cucumbers, melons, and citrus fruits [2]. Early industrial applications capitalized on its sensory properties; by the 1990s, the Flavor and Extract Manufacturers Association (FEMA) granted it GRAS (Generally Recognized As Safe) status (FEMA 3422), formalizing its use as a flavor additive [1]. Seminal studies in the 1970s–1980s isolated it from Coriandrum sativum (coriander) and Foeniculum vulgare (fennel), linking it to their characteristic aromas [5] [7]. Its commercial production began via synthetic routes, such as the aldol condensation of acetaldehyde and nonanal, to meet demand from the flavor and fragrance industry [4].
Today, 2,4-Undecadienal is a multidisciplinary target due to its:
Despite advances, critical gaps persist:
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